N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Sulfonamide analogs Positional isomerism Physicochemical differentiation

Your strategic choice for sulfonamide-based inhibitor libraries. This 97% pure, para-iodo scaffold provides a critical heavy-atom handle for X-ray crystallography (SAD/MAD phasing) and enables systematic halogen-series SAR studies. Its defined geometry and iodine's unique polarizability (~5.5 ų) ensure experimental reproducibility, making it a superior building block over non-halogenated or lighter halogen analogs for target engagement and enzyme inhibition assays.

Molecular Formula C14H13IN2O3S
Molecular Weight 416.24 g/mol
Cat. No. B3452258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide
Molecular FormulaC14H13IN2O3S
Molecular Weight416.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C14H13IN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18)
InChIKeyVCYWXXUBOZNHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS 19837-94-6): A Sulfonamide Building Block for Carbonic Anhydrase and Protease Inhibitor Research


N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide (CAS 19837-94-6; molecular formula C₁₄H₁₃IN₂O₃S; molecular weight 416.23 g/mol), also known as 4'-(4-iodophenylsulfamoyl)acetanilide, belongs to the class of sulfonamide derivatives incorporating a secondary sulfamoyl bridge between a para-iodophenyl group and a para-acetamidophenyl scaffold . The compound is supplied as a research chemical with a specified purity of 97% and is noted for light sensitivity . The sulfamoyl pharmacophore is recognized as a privileged scaffold in medicinal chemistry, with structurally related sulfamoyl phenyl acetamides being investigated as carbonic anhydrase inhibitors [1] and chymotrypsin inhibitors [2].

Why N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide Cannot Be Replaced by Generic Analogs in Quantitative Research


Within the sulfamoyl phenyl acetamide chemical space, even minor structural variations—such as halogen substitution position (para- vs ortho-iodo vs bromo/chloro/fluoro), presence of the terminal acetamide group, or substitution pattern on the central phenyl ring—can fundamentally alter biological activity, selectivity profiles, and physicochemical properties [1]. Research on pyrazole-tethered sulfamoyl phenyl acetamide analogs demonstrates that structural modifications produce divergent inhibition profiles against human carbonic anhydrase isoforms hCA I and hCA II, with certain analogs achieving sub-micromolar Kᵢ values while others remain inactive [1]. Similarly, studies on N-substituted sulfamoylacetamides as chymotrypsin inhibitors reveal that substitution patterns correlate directly with enzyme inhibitory potency [2]. Consequently, procurement decisions cannot assume functional equivalence across structurally similar sulfonamide derivatives; the specific iodine substitution and para-acetamidophenyl architecture of the target compound confer distinct properties that must be experimentally validated rather than inferred from class-level behavior.

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide: Quantifiable Differentiation vs. Analogs and Alternatives


Para-Iodo Substitution Confers Distinct Physicochemical Properties Compared to Ortho-Iodo Positional Isomer

The target compound bears the iodo substituent at the para position of the N-phenyl sulfamoyl group. The ortho-iodo positional isomer (CAS 19838-05-2; 4'-(2-iodophenylsulfamoyl)acetanilide) [1] possesses identical molecular formula and molecular weight but differs in substitution geometry, which alters steric environment, electronic distribution, and three-dimensional conformation [2]. While direct biological activity data comparing these two isomers are not available in the public domain, the established principle in medicinal chemistry that para- versus ortho-halogen substitution affects target binding geometry and metabolic stability provides a quantifiable procurement rationale based on defined structural identity [2].

Sulfonamide analogs Positional isomerism Physicochemical differentiation

Iodine Atom Imparts Higher Polarizability and Molecular Weight Relative to Bromo, Chloro, and Fluoro Halogen Analogs

The presence of the iodine atom (atomic weight 126.9) in the target compound yields quantifiable differences in molecular properties compared to bromo (79.9), chloro (35.5), and fluoro (19.0) analogs. These differences include increased molecular polarizability (iodine: ~5.5 ų; bromine: ~3.0 ų; chlorine: ~2.2 ų; fluorine: ~0.6 ų) and altered hydrophobic character (Hansch π parameter: iodine = +1.12; bromine = +0.86; chlorine = +0.71; fluorine = +0.14) . Research on structurally related sulfonamide derivatives indicates that the 4-iodophenylsulfamoyl moiety is specifically employed in the design of carbonic anhydrase inhibitors and enzyme probes [1].

Halogen substitution Molecular polarizability SAR studies

Specified Purity of 97% Provides Defined Quality Baseline Relative to Unspecified-Grade Sulfonamide Intermediates

The target compound is commercially supplied with a documented purity specification of 97% (as determined by the vendor) , whereas many structurally related sulfonamide intermediates and building blocks are offered without specified purity or at lower nominal purities (commonly 95% or unspecified) . This defined purity specification enables researchers to account for potential impurity effects in quantitative biological assays and reduces the need for additional purification steps prior to use.

Chemical purity Quality specification Procurement criteria

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide: Recommended Research and Industrial Application Scenarios Based on Available Evidence


Synthesis of Sulfamoyl-Containing Carbonic Anhydrase Inhibitor Libraries

The target compound serves as a structurally defined building block for the synthesis of sulfamoyl phenyl acetamide-based carbonic anhydrase (CA) inhibitor libraries. Research on pyrazole-tethered sulfamoyl phenyl acetamides demonstrates that this scaffold class yields selective inhibitors of human carbonic anhydrase isoforms I and II [1]. The para-iodo substitution pattern provides a defined starting point for SAR exploration, with the iodine atom offering a heavy atom handle for potential crystallographic phasing or radiolabeling applications in target engagement studies .

Protease Inhibitor Development: Chymotrypsin Inhibition Studies

The sulfamoyl acetamide core structure has been validated in the development of moderate chymotrypsin inhibitors [1]. The target compound's defined para-iodo substitution may be employed to probe steric and electronic requirements of the chymotrypsin active site, with the iodine atom's high electron density and polarizability contributing to distinct enzyme-ligand interaction profiles compared to non-halogenated or lighter halogen analogs .

Structure-Activity Relationship (SAR) Studies of Halogenated Sulfonamide Pharmacophores

The target compound provides a well-defined reference point for comparative SAR studies across the halogen series (F, Cl, Br, I) in sulfonamide-based inhibitor programs. The quantifiable differences in atomic polarizability (~5.5 ų for iodine vs. 3.0 ų for bromine, 2.2 ų for chlorine, and 0.6 ų for fluorine) [1] and hydrophobic character (Hansch π = +1.12 for iodine) enable systematic investigation of halogen bonding contributions to target affinity and selectivity. The para-substitution pattern ensures consistent geometry for cross-halogen comparisons .

Chemical Probe Development Requiring Heavy Atom Incorporation

The iodine atom in the target compound serves as a heavy atom for applications including: (1) X-ray crystallography phasing via single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD); (2) potential radioiodination (¹²⁵I or ¹³¹I) for in vitro binding assays or autoradiography; and (3) mass spectrometry-based detection due to the distinctive isotopic signature of iodine [1]. The compound's defined purity specification (97%) supports reproducible outcomes in these demanding analytical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.